Iodocyanopindolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocyanopindolol is a compound related to pindolol, which acts as both a β1 adrenoreceptor antagonist and a 5-HT1A receptor antagonist . Its 125I radiolabelled derivative has been widely used in mapping the distribution of beta adrenoreceptors in the body . The compound is known for its applications in pharmacological research, particularly in the study of adrenergic and serotonergic receptors.
Preparation Methods
The synthesis of iodocyanopindolol involves several steps, including the introduction of an iodine atom and a cyano group to the pindolol structure. The synthetic route typically involves the following steps:
Iodination: Introduction of an iodine atom to the indole ring.
Cyanation: Addition of a cyano group to the indole ring.
Coupling: Coupling of the modified indole with a tert-butylamino group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Iodocyanopindolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine and cyano groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iodocyanopindolol has several scientific research applications:
Pharmacology: Used to study the distribution and function of beta adrenoreceptors and 5-HT1A receptors.
Radioligand Binding Assays: The 125I radiolabelled derivative is used in radioligand binding assays to map receptor distribution.
Biological Research: Investigates the role of adrenergic and serotonergic receptors in various physiological processes.
Medical Research: Explores potential therapeutic applications in conditions related to adrenergic and serotonergic receptor dysfunction.
Mechanism of Action
Iodocyanopindolol exerts its effects by binding to β1 adrenoreceptors and 5-HT1A receptors, blocking the actions of endogenous or exogenous agonists . This antagonistic action prevents the activation of these receptors, thereby modulating physiological responses such as heart rate and neurotransmitter release. The molecular targets include the β1 adrenoreceptors in the heart and 5-HT1A receptors in the brain .
Comparison with Similar Compounds
Iodocyanopindolol is similar to other compounds like pindolol, propranolol, and timolol, which also act as β adrenoreceptor antagonists . this compound is unique due to its dual action on both β1 adrenoreceptors and 5-HT1A receptors . This dual action makes it particularly useful in research applications that require the study of both adrenergic and serotonergic systems.
Similar Compounds
Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta blocker used in the treatment of hypertension and anxiety.
Timolol: A non-selective beta blocker used in the treatment of glaucoma and hypertension.
Properties
CAS No. |
83498-72-0 |
---|---|
Molecular Formula |
C15H18IN3O2 |
Molecular Weight |
399.23 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3 |
InChI Key |
WGSPBWSPJOBKNT-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Synonyms |
I Cyanopindolol I-Cyanopindolol ICYP Iodocyanopindolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.